molecular formula C11H13NO3 B181679 4-(2-Acetamidoethyl)benzoic acid CAS No. 7465-13-6

4-(2-Acetamidoethyl)benzoic acid

Cat. No. B181679
CAS RN: 7465-13-6
M. Wt: 207.23 g/mol
InChI Key: GFUFUJMSZWBPNH-UHFFFAOYSA-N
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Description

“4-(2-Acetamidoethyl)benzoic acid” is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 .


Synthesis Analysis

The synthesis of “4-(2-Acetamidoethyl)benzoic acid” involves refluxing the intermediate product with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600 . The resultant product is then neutralized by the addition of an alkali NaOH solution, resulting in the formation of a white precipitate .


Molecular Structure Analysis

The molecular structure of “4-(2-Acetamidoethyl)benzoic acid” is represented by the InChI code 1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

“4-(2-Acetamidoethyl)benzoic acid” is a powder with a melting point of 180-184°C .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Catalytic Functionalization and Synthesis : Benzoic acid derivatives, including structures similar to 4-(2-Acetamidoethyl)benzoic acid, serve as critical intermediates in organic synthesis. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives allow for selective and synthetically useful transformations, providing new pathways for developing pharmaceuticals and materials (Li et al., 2016).
  • Heterocyclic Compound Synthesis : The utility of activated nitriles in synthesizing new heterocyclic compounds, using derivatives of benzoic acid as key intermediates, highlights the role of these compounds in expanding the toolkit available for creating complex organic molecules with potential applications in drug development and beyond (Fadda et al., 2012).

Pharmacological Research

  • Antimicrobial and Antifungal Properties : Benzoic acid derivatives exhibit antimicrobial and antifungal properties, making them valuable in the development of new pharmaceuticals and preservatives. Research into the bioactivity of these compounds is ongoing, with studies exploring their potential use in treating infections (Dikmen, 2021).
  • Environmental and Health Impact Studies : The widespread use of benzoic acid and its derivatives in food, cosmetics, and pharmaceuticals has prompted research into their environmental distribution and health impacts. Studies focus on their occurrence, uses, human exposure, metabolism, toxicology, and the analytical methods for detection, contributing to a better understanding of their safety profile (del Olmo et al., 2017).

Environmental Chemistry and Toxicology

  • Toxicological Assessments : Understanding the toxicological properties of benzoic acid derivatives is crucial for evaluating their safety in various applications. Research includes studying the toxic effects of these compounds upon ingestion and their impact on the liver, kidneys, and other organs, providing insights necessary for their safe use (Gorokhova et al., 2020).

Analytical Chemistry

  • Structural and Chemical Characterization : The synthesis and characterization of benzoic acid derivatives, including analysis through X-ray crystallography and spectroscopy, are essential for advancing the understanding of their properties and potential applications. Such studies lay the groundwork for their use in pharmaceuticals, material science, and other fields (Obreza & Perdih, 2012).

Safety And Hazards

The safety data sheet for “4-(2-Acetamidoethyl)benzoic acid” indicates that it may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H372) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-(2-acetamidoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUFUJMSZWBPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321980
Record name 4-[2-(acetylamino)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Acetamidoethyl)benzoic acid

CAS RN

7465-13-6
Record name 7465-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(acetylamino)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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